
N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule, and the non-planarity of the ring can increase the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis. The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, focusing on six unique applications:
Anticancer Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancer cell lines . This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for developing new anticancer therapies.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Pyrrolidinone derivatives, similar to N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, have been studied for their ability to combat bacterial and fungal infections . These properties make it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Effects
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit inflammatory pathways, potentially reducing inflammation in various conditions . This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.
Antidepressant Potential
Research has shown that pyrrolidinone derivatives can have antidepressant effects . N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide may influence neurotransmitter systems in the brain, offering potential as a novel antidepressant medication.
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that derivatives of pyrrolidinone can inhibit viral replication, making them useful in the treatment of viral infections . This application is particularly relevant in the context of emerging viral diseases.
Herbicidal Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide and its derivatives have been studied for their herbicidal activity. These compounds can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants . This inhibition can lead to the development of new herbicides for agricultural use.
未来方向
属性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKOOGNHUUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)

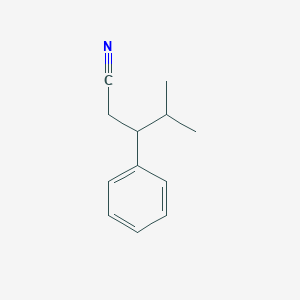
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2619892.png)
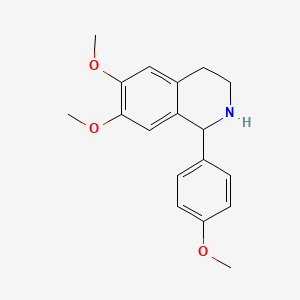

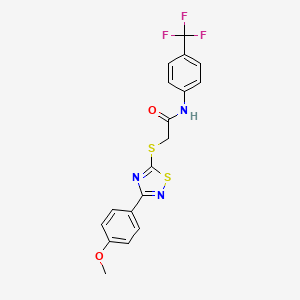
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B2619898.png)
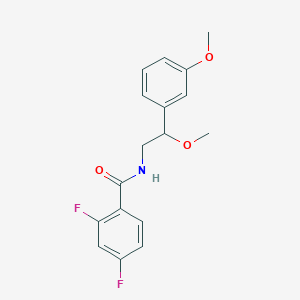
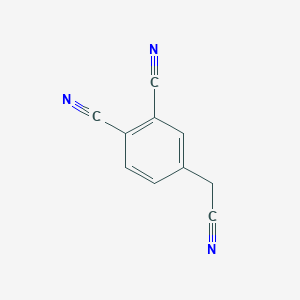
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2619907.png)
![N-(3,4-dimethoxyphenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2619908.png)
![2-(3-Hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2619910.png)